

Physicochemical properties of 3-Cyclohexylpropan-1-amine

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Compound of Interest

Compound Name: 3-Cyclohexylpropan-1-amine

Cat. No.: B1354626

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Cyclohexylpropan-1-amine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **3-Cyclohexylpropan-1-amine** (CAS No: 4361-44-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, solubility, basicity (pK_a), and other key physical characteristics that dictate the compound's behavior and application. The narrative synthesizes theoretical principles with practical, field-proven experimental methodologies, ensuring a self-validating and authoritative resource. All claims are substantiated with citations to established scientific literature and databases.

Introduction and Strategic Importance

3-Cyclohexylpropan-1-amine, a primary aliphatic amine with the molecular formula $C_9H_{19}N$, serves as a versatile building block in modern organic synthesis and a scaffold of interest in medicinal chemistry.^[1] Its unique structure, featuring a non-polar cyclohexyl group and a basic primary amine connected by a propyl linker, imparts a distinct physicochemical profile that is critical for its application.^[1] Understanding these properties is paramount for predicting its reactivity, bioavailability, and suitability in various applications, from the synthesis of complex molecules to its potential use as a lead compound in drug discovery programs.^{[1][2]} This guide offers an in-depth exploration of these essential characteristics.

Molecular Structure and Identification

The molecular architecture of **3-Cyclohexylpropan-1-amine** consists of a saturated six-membered cyclohexyl ring bonded to a three-carbon propyl chain, which terminates in a primary amine (-NH₂) functional group. This structure results in a molecular weight of approximately 141.25 g/mol .^[1] The conformational flexibility of the cyclohexyl ring (chair-boat interconversion) and the rotational freedom of the propyl chain influence its interaction with other molecules and biological targets.

Caption: 2D representation of **3-Cyclohexylpropan-1-amine**.

For unambiguous identification, a standardized set of chemical identifiers is used across global databases and regulatory bodies.

Identifier	Value	Source
IUPAC Name	3-cyclohexylpropan-1-amine	[3][4]
CAS Number	4361-44-8	[2][3][4]
Molecular Formula	C ₉ H ₁₉ N	[4]
Molecular Weight	141.25 g/mol	
SMILES	C1CCC(CC1)CCCN	[3]
InChI	InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2	[3]
InChIKey	KPOYTMZDCUXJBP-UHFFFAOYSA-N	

Core Physicochemical Data

The functional properties of **3-Cyclohexylpropan-1-amine** are quantitatively described by several key parameters. These values are essential for process chemistry, safety assessments, and computational modeling in drug design.

Property	Value	Significance in Research & Development
Appearance	Colorless to yellow liquid	
Boiling Point	191.8 ± 8.0 °C (at 760 mmHg)	[1] [5]
Density	0.9 ± 0.1 g/cm ³	[1]
Flash Point	64.7 ± 13.3 °C	[1]
Refractive Index	1.462	[1]
XLogP3-AA	2.7 - 2.99	[1]
TPSA	26 Å ²	[3]

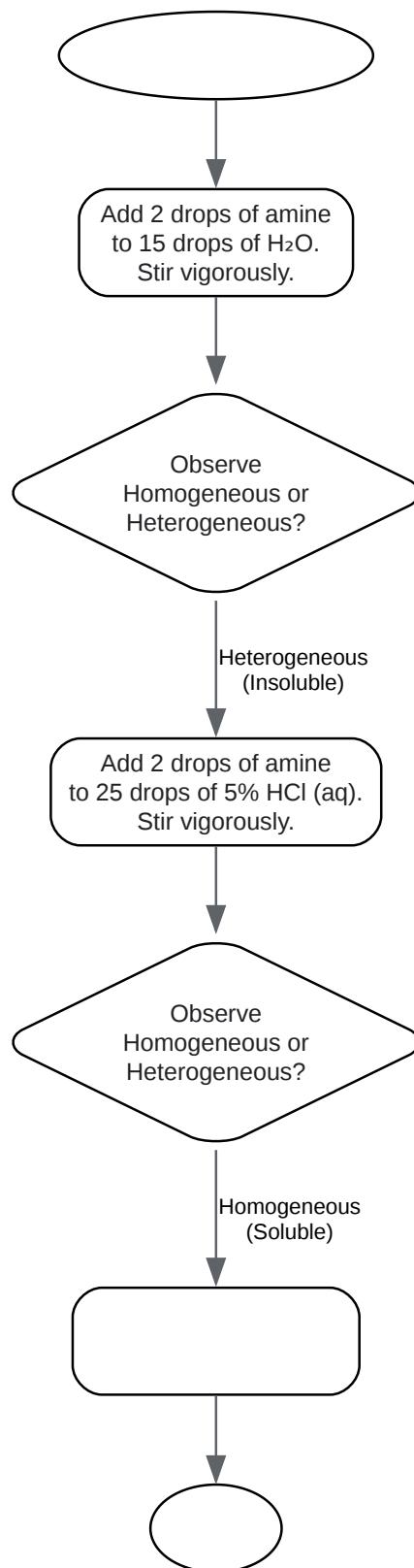
Solubility Profile: A Tale of Two Moieties

The solubility of **3-Cyclohexylpropan-1-amine** is dictated by the interplay between its hydrophobic cyclohexyl "tail" and its hydrophilic primary amine "head".

- In Aqueous Media: The large, non-polar cyclohexyl group limits its solubility in water.[\[1\]](#)[\[2\]](#)
- In Organic Solvents: It exhibits good solubility in common organic solvents like ethanol, ether, methanol, chloroform, and acetone, consistent with the "like dissolves like" principle.[\[1\]](#)[\[2\]](#)
- In Acidic Solutions: As a base, the amine group is readily protonated in dilute aqueous acids (e.g., HCl) to form the corresponding ammonium salt.[\[6\]](#) This ionic species is significantly more polar and thus much more soluble in water. This property is fundamental for purification, formulation, and analytical sample preparation.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a rapid assessment of the compound's solubility class, a crucial first step in characterization.

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Caption: Workflow for classifying a water-insoluble base.

Methodology:

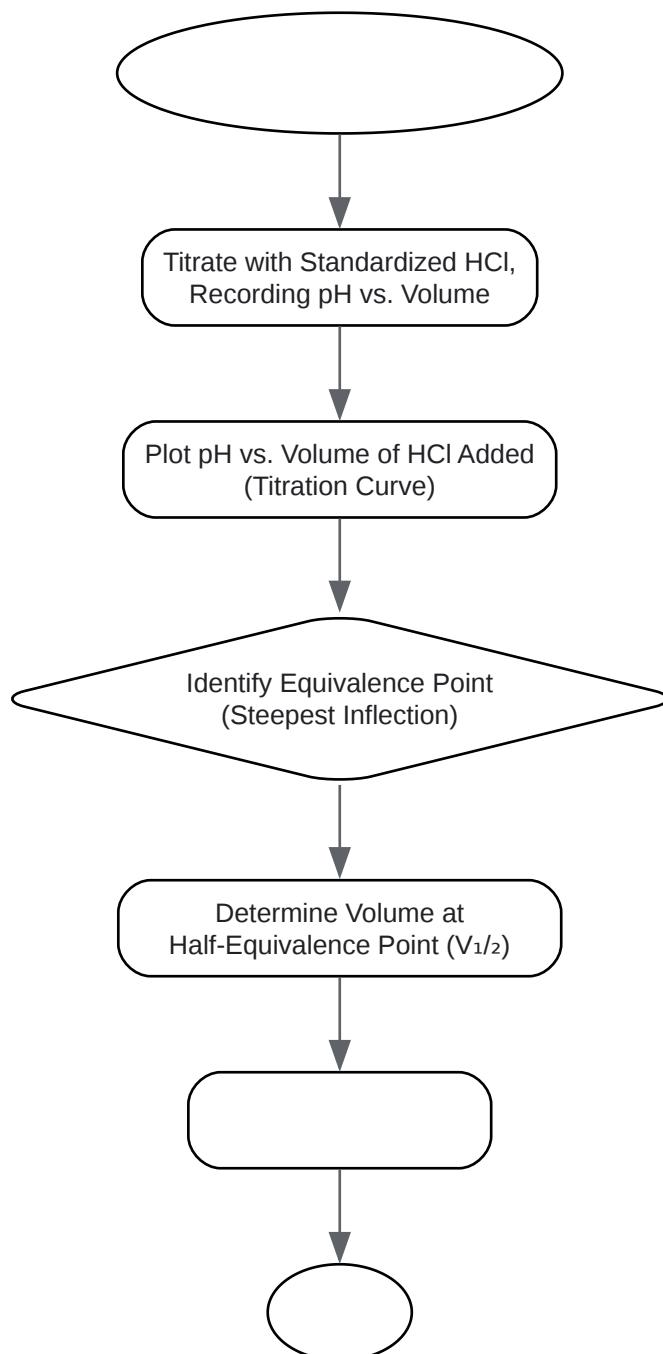
- Apparatus: Small test tubes, graduated pipettes, stirring rod.
- Reagents: **3-Cyclohexylpropan-1-amine**, deionized water, 5% (w/v) aqueous HCl.
- Procedure (Water Solubility):
 - Add 15 drops (~0.75 mL) of deionized water to a small test tube.
 - Add 2 drops of **3-Cyclohexylpropan-1-amine**.
 - Stir the mixture vigorously for 60 seconds.
 - Observation: The compound is expected to be poorly soluble, forming a heterogeneous mixture (e.g., droplets or a separate layer).[1][7]
- Procedure (Acid Solubility):
 - Add 25 drops (~1.25 mL) of 5% aqueous HCl to a new test tube.
 - Add 2 drops of **3-Cyclohexylpropan-1-amine**.
 - Stir vigorously for 60 seconds.
 - Observation: The compound should dissolve to form a clear, homogeneous solution, confirming its basic nature.[6]

Basicity and pKa: The Ionization Constant

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid ($\text{R}-\text{NH}_3^+$). It is the single most important parameter for predicting the ionization state of an amine at a given pH. For drug development, the pKa dictates absorption, distribution, metabolism, and excretion (ADME) properties, as only the neutral form of a molecule can passively diffuse across most biological membranes. Primary aliphatic amines typically have pKa values in the range of 9-11.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.^[9] The method involves monitoring the pH of the amine solution as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.



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Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

- Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 25 mL burette, 100 mL beaker.
- Reagents: **3-Cyclohexylpropan-1-amine**, standardized 0.1 M HCl solution, deionized water.
- Procedure:
 - Accurately prepare a dilute solution of **3-Cyclohexylpropan-1-amine** (e.g., 0.01 M) in deionized water.
 - Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
 - Allow the pH reading to stabilize.
 - Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue this process until the pH has dropped significantly past the inflection point of the titration curve.
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
 - Determine the equivalence point (the point of steepest slope), often by calculating the first or second derivative of the curve.
 - The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.

- The pKa is the pH of the solution at this half-equivalence point.

Safety and Handling

Proper handling of **3-Cyclohexylpropan-1-amine** is essential to ensure laboratory safety.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

- Primary Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[4]
- Precautions for Safe Handling:
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[10][11]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][12]
- Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.[10][13]

Conclusion

3-Cyclohexylpropan-1-amine is a compound with a well-defined set of physicochemical properties that are dominated by its bifunctional nature. Its limited aqueous solubility, high boiling point, and pronounced basicity are direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of this and similar aliphatic amines. A thorough understanding of these properties is not merely academic; it is a prerequisite for the effective and safe utilization of this chemical in pioneering research and the development of next-generation chemical entities.

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